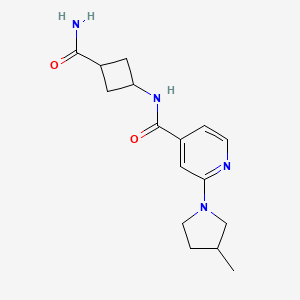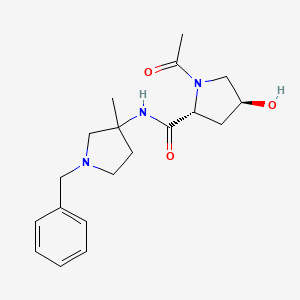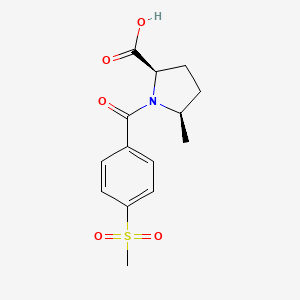
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that regulates the levels of cyclic nucleotides in the brain, which are important for neuronal signaling. Inhibition of PDE10A has been shown to increase the levels of cyclic nucleotides, which may lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid in lab experiments is its potential therapeutic applications. This compound may be useful for studying the mechanisms of inflammation, pain, and cognitive function. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop new synthesis methods for this compound that may improve its yield and solubility. Finally, studies may focus on the development of new derivatives of this compound that may have improved pharmacological properties.
合成法
The synthesis of (2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid has been reported in the literature. The synthesis involves the reaction of isoquinoline-1-carbonyl chloride with (2R,5R)-5-methylpyrrolidine-2-carboxylic acid in the presence of a base. The product is then purified using column chromatography. The yield of the synthesis has been reported to be around 50%.
科学的研究の応用
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2R,5R)-1-(isoquinoline-1-carbonyl)-5-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-7-13(16(20)21)18(10)15(19)14-12-5-3-2-4-11(12)8-9-17-14/h2-5,8-10,13H,6-7H2,1H3,(H,20,21)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUVLGITSCVBR-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=NC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)C2=NC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7339369.png)

![1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B7339383.png)
![(5R)-5-(7,7-dimethyl-2-azabicyclo[4.1.1]octane-2-carbonyl)pyrrolidin-2-one](/img/structure/B7339388.png)

![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)

![(2R,5R)-1-[2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B7339438.png)

![1-[[(1R)-1-(2-chlorophenyl)ethyl]amino]-3-[2-methoxyethyl(methyl)amino]propan-2-ol](/img/structure/B7339454.png)
![N-[[3-(dimethylamino)cyclobutyl]methyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B7339462.png)
![[(3S,4S)-4-methyl-1-(2-naphthalen-2-ylethyl)pyrrolidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7339466.png)
